1-cycloheptyl-1-(9H-fluoren-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea
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Description
Scientific Research Applications
Synthesis and Characterization
- Babu and Kantharaju (2005) described an efficient synthesis of 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates, which are crystalline solids characterized by various spectroscopy methods and used as building blocks for dipeptidyl urea esters (Babu & Kantharaju, 2005).
- Sureshbabu et al. (2006) reported a method for synthesizing dipeptidyl ureas using O-succinimidyl-(9H-fluoren-9-ylmethoxycarbonyl amino)methylcarbamates, resulting in compounds fully characterized by mass and NMR spectra (Sureshbabu, Sudarshan, & Krishna, 2006).
Structure-Activity Analysis
- Chung et al. (2010) conducted a structure-activity analysis of vinylogous urea inhibitors of HIV-encoded ribonuclease H, identifying functional groups contributing to their potencies as RNase H inhibitors (Chung et al., 2010).
Novel Compounds Synthesis
- Todorov et al. (2008) synthesized new α-aminophosphonic acids by reacting (9H-fluoren-9-yl)urea with formaldehyde and phosphorus trichloride, characterizing them using IR, 1H, 13C, and 31P NMR spectroscopy (Todorov, Naydenova, Popova, & Troev, 2008).
Applications in Molecular Devices
- Lock et al. (2004) discussed the cyclodextrin complexation of stilbene derivatives and their role in the self-assembly of molecular devices (Lock, May, Clements, Lincoln, & Easton, 2004).
Corrosion Inhibition
- Mistry et al. (2011) evaluated the inhibition effect of 1,3,5-triazinyl urea derivatives against mild steel corrosion, demonstrating their efficiency as corrosion inhibitors (Mistry, Patel, Patel, & Jauhari, 2011).
properties
IUPAC Name |
1-cycloheptyl-1-(9H-fluoren-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O/c1-21-16-22(2)30(23(3)17-21)32-31(34)33(27-11-6-4-5-7-12-27)20-24-14-15-29-26(18-24)19-25-10-8-9-13-28(25)29/h8-10,13-18,27H,4-7,11-12,19-20H2,1-3H3,(H,32,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLJREWZCZHGGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)N(CC2=CC3=C(C=C2)C4=CC=CC=C4C3)C5CCCCCC5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432731 |
Source
|
Record name | YM 750 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cycloheptyl-1-(9H-fluoren-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea | |
CAS RN |
138046-43-2 |
Source
|
Record name | YM 750 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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